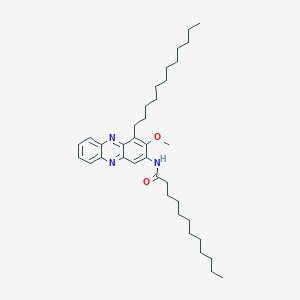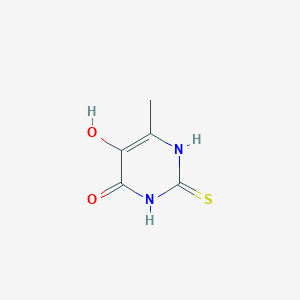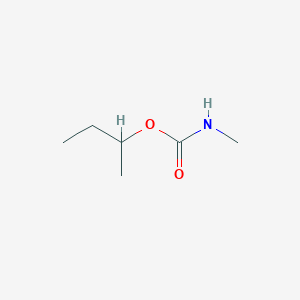
3-Pyridinecarbonitrile, 1,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydropyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their wide range of biological activities and are commonly used in medicinal chemistry. The structure of 1,4-dihydropyridine-3-carbonitrile consists of a dihydropyridine ring with a cyano group at the third position.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dihydropyridine-3-carbonitrile can be synthesized using various methods. One common method involves the multicomponent reaction of aldehydes, malononitrile, and amines in the presence of a catalyst. For example, a one-pot synthesis using p-toluenesulfonic acid as a catalyst in ethanol has been reported to yield good to excellent results . Another method involves the use of porcine pancreatic lipase as a catalyst in dimethyl sulfoxide, which offers mild reaction conditions and environmental acceptability .
Industrial Production Methods
Industrial production of 1,4-dihydropyridine-3-carbonitrile typically involves large-scale multicomponent reactions. These reactions are optimized for high yield and purity, often using environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
1,4-Dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino-dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
科学的研究の応用
1,4-Dihydropyridine-3-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the synthesis of dyes, photographic chemicals, and fungicides.
作用機序
The mechanism of action of 1,4-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as calcium channels. By binding to and blocking voltage-gated L-type calcium channels, the compound reduces the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure . This mechanism is similar to that of other dihydropyridine derivatives used as calcium channel blockers.
類似化合物との比較
1,4-Dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives such as:
- Nifedipine
- Amlodipine
- Isradipine
- Felodipine
These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties.
特性
IUPAC Name |
1,4-dihydropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-4-6-2-1-3-8-5-6/h1,3,5,8H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOODZGNNBPUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CNC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341140 |
Source


|
| Record name | 3-Pyridinecarbonitrile, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23974-91-6 |
Source


|
| Record name | 3-Pyridinecarbonitrile, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
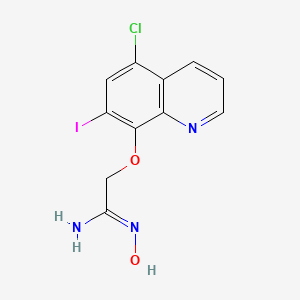
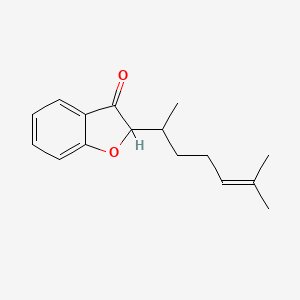

![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)


![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
